molecular formula C12H16O4 B1271728 4-Butoxy-3-methoxybenzoic acid CAS No. 3535-34-0

4-Butoxy-3-methoxybenzoic acid

Cat. No. B1271728
CAS RN: 3535-34-0
M. Wt: 224.25 g/mol
InChI Key: WCFJMRPLUAGPTG-UHFFFAOYSA-N
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Description

4-Butoxy-3-methoxybenzoic acid is a chemical compound that can be inferred to have potential applications in various fields such as organic synthesis and antibacterial activity. Although the provided papers do not directly discuss 4-butoxy-3-methoxybenzoic acid, they provide insights into the behavior of structurally related compounds, which can be useful for understanding the properties and reactivity of 4-butoxy-3-methoxybenzoic acid.

Synthesis Analysis

The synthesis of related compounds, such as those derived from 3-methoxybenzoic acid, has been explored in the literature. For instance, hydrazide-hydrazones of 3-methoxybenzoic acid have been synthesized and shown to exhibit significant antibacterial activity against Bacillus spp. . This suggests that 4-butoxy-3-methoxybenzoic acid could potentially be synthesized using similar methods and might also display biological activity.

Molecular Structure Analysis

The molecular structure of 4-butoxy-3-methoxybenzoic acid can be analyzed by drawing parallels with the structure of 3,4-dihydroxybenzoic acid and its derivatives. The electrochemical study of 3,4-dihydroxybenzoic acid has shown that it can undergo a Michael addition reaction followed by electro-decarboxylation to form coumestan derivatives . This indicates that the methoxy and butoxy groups in 4-butoxy-3-methoxybenzoic acid may influence its reactivity in similar electro-organic synthesis reactions.

Chemical Reactions Analysis

The chemical reactions of compounds similar to 4-butoxy-3-methoxybenzoic acid involve various addition reactions and decarboxylation steps. For example, the electrochemical oxidation of 3,4-dihydroxybenzoic acid leads to the formation of coumestan derivatives through a Michael addition reaction . This suggests that 4-butoxy-3-methoxybenzoic acid could also participate in addition reactions, potentially leading to novel organic compounds.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-butoxy-3-methoxybenzoic acid are not directly reported in the provided papers, the properties of structurally related compounds can offer some insights. For example, the thermolysis of a methoxy-substituted oxadiazoline compound has been studied, revealing a cascade of reactions leading to a complex product . This indicates that the methoxy group in 4-butoxy-3-methoxybenzoic acid could influence its thermal stability and reaction pathways.

Scientific Research Applications

Antibacterial Activity

4-Butoxy-3-methoxybenzoic acid, as part of the hydrazide-hydrazones of 3-methoxybenzoic acid, has shown promising antibacterial activity against Bacillus spp. A study by Popiołek and Biernasiuk (2016) synthesized and screened a series of hydrazide-hydrazones, discovering that some compounds, including derivatives of 3-methoxybenzoic acid, exhibited high bacteriostatic or bactericidal activity against Gram-positive bacteria, surpassing commonly used antibiotics like cefuroxime or ampicillin (Popiołek & Biernasiuk, 2016).

Flavor Molecule Encapsulation

The compound has been utilized in the encapsulation of flavor molecules. Hong, Oh, and Choy (2008) succeeded in intercalating vanillic acid, a flavoring agent, into layered double hydroxide to create nanohybrids for controlled release of flavor. This application signifies its potential in food science and technology (Hong, Oh, & Choy, 2008).

Environmental Monitoring

A study by Maga et al. (2021) explored the detection of chloromethoxybenzoic acid derivatives in environmental objects, emphasizing their significance in environmental monitoring and pesticide residue analysis. These derivatives, including 4-Butoxy-3-methoxybenzoic acid, are crucial for understanding the environmental impact of various substances (Maga et al., 2021).

Role in Biochemical Processes

In the domain of biochemistry, 4-Butoxy-3-methoxybenzoic acid-related compounds have been studied for their involvement in various biochemical processes. Bernhardt et al. (1988) described the properties of 4-methoxybenzoate monooxygenase from Pseudomonas putida, which is relevant to the biological degradation of lignin. This research contributes to our understanding of microbial degradation and environmental bioremediation (Bernhardt et al., 1988).

properties

IUPAC Name

4-butoxy-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-3-4-7-16-10-6-5-9(12(13)14)8-11(10)15-2/h5-6,8H,3-4,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFJMRPLUAGPTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10367095
Record name 4-butoxy-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butoxy-3-methoxybenzoic acid

CAS RN

3535-34-0
Record name 4-Butoxy-3-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3535-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-butoxy-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BUTOXY-3-METHOXYBENZOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Methyl 4-hydroxy-3-methoxybenzoate was alkylated with bromobutane by method H and hydrolyzed by method P-a. This resulted in the product with the molecular weight of 224.26 (C12H16O4); MS (ESI): 225 (M+H+).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
FS Pashkovskii, EM Shchukina, MG Gribovskii… - Russian Journal of …, 2008 - Springer
… 4-Butoxybenzoic acid (VII) and 4-butoxy3-methoxybenzoic acid (VIII)were obtainedby oxidation of compounds Va and Vb with Jones reagent in 54–58% yield. …
Number of citations: 20 link.springer.com
C Li, W Fang, Q Wu, Z Yao, J Wu… - Journal of AOAC …, 2021 - academic.oup.com
… Thus, this component was in good agreement with 4-butoxy-3-methoxybenzoic acid. As for peak 43, it showed a protonated molecular ion [M + H] + at m/z 193.1324 in ESI + mode, and …
Number of citations: 6 academic.oup.com

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